3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-Bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl and a phenyl group. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxamides as starting materials, which undergo cyclization in the presence of formamide or formamidine acetate .
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. The use of palladium-catalyzed carbonylation reactions has also been explored for the synthesis of thieno[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Potassium t-butoxide in boiling t-butanol.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to its antiproliferative and antimicrobial effects . The compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species levels .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and have been studied for their antimicrobial activity.
Pyrazolopyrimidine-based derivatives: These compounds are also known for their antiproliferative activity and have been evaluated as potential anticancer agents.
Uniqueness: 3-(4-Bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H11BrN2OS |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-6-8-14(9-7-13)21-11-20-17-16(18(21)22)15(10-23-17)12-4-2-1-3-5-12/h1-11H |
InChI Key |
OWZVXGXRANZFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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